Methyl 1,5-dimethyl-6-oxopyridine-3-carboxylate

描述

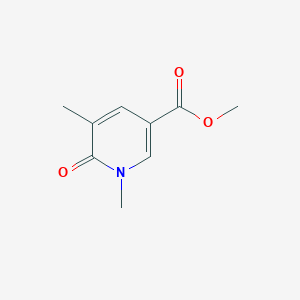

Structure

3D Structure

属性

IUPAC Name |

methyl 1,5-dimethyl-6-oxopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-7(9(12)13-3)5-10(2)8(6)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGFHYJNWMMPNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN(C1=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,5-dimethyl-6-oxopyridine-3-carboxylate typically involves the reaction of 1,5-dimethyl-6-oxopyridine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Large-scale production also requires the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration .

化学反应分析

Types of Reactions

Methyl 1,5-dimethyl-6-oxopyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and various substituted pyridine compounds. These products can be further utilized in different chemical and pharmaceutical applications .

科学研究应用

Medicinal Chemistry

Methyl 1,5-dimethyl-6-oxopyridine-3-carboxylate has shown potential as a precursor in the development of various pharmaceuticals. Its derivatives are being investigated for:

- Antimicrobial Activity : Some studies have reported that derivatives exhibit significant antibacterial and antifungal properties .

- Anticancer Properties : Research indicates that certain modifications of this compound may inhibit cancer cell proliferation .

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in creating complex molecules through:

- Cyclization Reactions : It can be used in cyclization reactions to form heterocyclic compounds which are crucial in drug development.

- Condensation Reactions : this compound can undergo Claisen-Schmidt condensation to yield various aromatic compounds .

Case Study 1: Antimicrobial Derivatives

A series of this compound derivatives were synthesized and tested for antimicrobial activity against several bacterial strains. The results indicated that certain derivatives exhibited a zone of inhibition greater than 15 mm against pathogens such as E. coli and Staphylococcus aureus .

Case Study 2: Anticancer Activity

In a study evaluating the anticancer properties of modified this compound compounds, researchers found that specific structural modifications enhanced cytotoxicity against breast cancer cells (MCF-7). The IC50 values indicated significant potential for further development into therapeutic agents .

作用机制

The mechanism of action of Methyl 1,5-dimethyl-6-oxopyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural analogs and their differences:

| Compound Name (CAS) | Substituents/Modifications | Similarity Score | Purity (%) | Key Functional Groups |

|---|---|---|---|---|

| Target: OT-4391 (1660118-40-0) | 1,5-dimethyl, 6-oxo, 3-methyl ester | - | 98 | Ester, ketone, methyl |

| 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (5006-66-6) | Carboxylic acid at position 3 | 0.95 | N/A | Carboxylic acid, ketone, methyl |

| Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (579-93-1) | Ethyl ester at position 3, 5-methyl | 0.90 | N/A | Ester, ketone, methyl |

| QZ-6492 (893764-49-3) | 4,6-dimethyl, 3-nitro, 2-oxyacetate | - | 95 | Nitro, acetoxy, methyl |

| LD-0749 (1393442-25-5) | 6-(3,5-dimethylphenyl), 2-methyl ester | - | 97 | Aryl, ester, methyl |

Key Observations :

- Ethyl Ester Analog (CAS 579-93-1) : The ethyl ester group may confer slower hydrolysis rates under physiological conditions compared to the methyl ester in OT-4391, affecting metabolic stability .

- QZ-6492 : The nitro group introduces strong electron-withdrawing effects, likely altering reactivity in substitution or cyclization reactions compared to OT-4391’s electron-donating methyl groups .

Physical and Spectroscopic Properties

Melting Points and Stability

Spectroscopic Differentiation

- IR Spectroscopy : OT-4391’s ester C=O stretch (~1700 cm⁻¹) is comparable to other esters (e.g., 1666 cm⁻¹ in ). However, the carboxylic acid analog (CAS 5006-66-6) would show a broader O-H stretch (~2500–3300 cm⁻¹) and a C=O near 1700 cm⁻¹, while the nitrile-containing analog () exhibits a sharp CN peak at 2188 cm⁻¹ .

- NMR : OT-4391’s methyl ester protons (δ ~3.3–4.1 ppm) differ from the ethyl ester in CAS 579-93-1 (δ 1.23 ppm for CH₃, 4.14 ppm for OCH₂) .

生物活性

Methyl 1,5-dimethyl-6-oxopyridine-3-carboxylate is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, including a carboxylate functional group and a pyridine ring, has been studied for its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against a range of pathogens. For instance, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation in vitro, indicating potential as an anticancer agent.

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.

The biological activities of this compound are thought to arise from its interaction with various biological targets. For example:

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to reduced cell growth in cancerous tissues.

- Cell Membrane Interaction : The compound's lipophilicity allows it to penetrate cell membranes, potentially affecting membrane integrity and function.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1,5-dimethyl-6-oxopyridine-3-carboxylate, and how can reaction parameters be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and functional group modifications. For example, enantioselective synthesis methods (e.g., using chiral catalysts or controlled reaction temperatures) can improve yield and purity. Key parameters include solvent choice (e.g., THF or DMF), temperature control (e.g., maintaining 0–5°C during sensitive steps), and catalyst selection (e.g., Pd-based catalysts for cross-coupling reactions). Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is critical .

Q. How is this compound characterized structurally and chemically?

- Methodological Answer : Structural elucidation relies on spectroscopic and crystallographic techniques:

- NMR : and NMR identify proton environments and carbon frameworks (e.g., carbonyl carbons at ~170 ppm, methyl groups at ~2.5 ppm) .

- X-ray crystallography : Refinement using SHELXL (part of the SHELX suite) resolves bond lengths, angles, and stereochemistry. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What biological activities have been reported for this compound, and how are these assays designed?

- Methodological Answer : Reported activities include antimicrobial and anticancer properties. Assays often involve:

- In vitro testing : Dose-response curves (e.g., IC determination) against cancer cell lines (e.g., MCF-7) using MTT assays.

- Antimicrobial screens : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

- Controls: Include untreated cells and reference drugs (e.g., doxorubicin for cytotoxicity).

Advanced Research Questions

Q. How can contradictions between crystallographic data and computational models (e.g., DFT) be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., crystal packing vs. gas-phase DFT). Strategies include:

- Multi-temperature crystallography : Compare structures at 100 K and room temperature to assess flexibility.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) influencing crystal packing .

- DFT refinements : Incorporate solvent effects or dispersion corrections (e.g., Grimme’s D3) for better agreement .

Q. What strategies enable regioselective functionalization of the pyridine ring in this compound?

- Methodological Answer : Regioselectivity is achieved via:

- Protecting groups : Temporary blocking of reactive sites (e.g., ester groups) during nitration or halogenation.

- Directed ortho-metalation : Use of directing groups (e.g., dimethylamino) to guide lithiation at specific positions .

- Microwave-assisted synthesis : Accelerates reactions while minimizing side products (e.g., 100°C, 30 minutes) .

Q. How can researchers address variability in biological activity data across studies?

- Methodological Answer : Variability arises from differences in assay conditions or compound purity. Mitigation strategies:

- Standardized protocols : Follow CLSI guidelines for antimicrobial assays (e.g., fixed inoculum size).

- Purity validation : Use HPLC (≥95% purity) and quantify impurities via LC-MS.

- DMSO controls : Ensure solvent concentrations ≤1% to avoid cytotoxicity artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。